molecular formula C48H92O6 B1202815 13-Methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol CAS No. 75929-60-1

13-Methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol

Cat. No. B1202815
CAS RN: 75929-60-1
M. Wt: 765.2 g/mol
InChI Key: ATHJFCYJNFYRRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TG(I-15:0/i-15:0/i-15:0), also known as 13-MTDG or tracylglycerol(45:0), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(I-15:0/i-15:0/i-15:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(I-15:0/i-15:0/i-15:0) has been found in human adipose tissue, and has also been primarily detected in blood. Within the cell, TG(i-15:0/i-15:0/i-15:0) is primarily located in the membrane (predicted from logP) and adiposome.

Scientific Research Applications

Apoptosis Induction in Cancer Cells

  • Study 1 : 13-Methyltetradecanoic acid (13-MTD), a branched-chain saturated fatty acid, has been shown to induce apoptotic cell death in human cancer cells, including SKBR-3 breast cancer cells. The incorporation of 13-MTD into cellular lipids leads to apoptosis via a caspase-independent death pathway, indicating its potential in cancer therapy (Wongtangtintharn et al., 2005).
  • Study 2 : 13-MTD has shown effectiveness in inhibiting the growth of various human cancer cell lines both in vitro and in vivo. Its administration led to rapid induction of apoptosis and significant in vivo growth inhibition of orthotopic tumor implants, highlighting its potential as a chemotherapy agent (Yang et al., 2000).

Metabolic Studies and Lipid Analysis

  • Study 3 : Using 13C NMR spectroscopy, researchers have analyzed the structure and metabolism of triacylglycerols in rat epididymal fat pad adipocytes, demonstrating the utility of this technique in studying lipid dynamics and metabolism (Sillerud et al., 1986).
  • Study 4 : Investigations into the metabolism of glycerol-1,2,3-tris(methylsuccinate) in hepatocytes from diabetic rats revealed insights into gluconeogenesis and potential therapeutic implications for diabetes treatment (Ladrière et al., 1999).

Miscellaneous Applications

  • Study 5 : The synthesis and analysis of novel iso-branched ether lipids in the myxobacterium Myxococcus xanthus showed specific markers of developmental sporulation, indicating the importance of these lipids in biological processes (Ring et al., 2006).
  • Study 6 : Research into the fermentative utilization of glycerol by Escherichia coli for the production of fuels and chemicals demonstrated glycerol's potential as a feedstock in biotechnological applications (Murarka et al., 2007).

properties

CAS RN

75929-60-1

Product Name

13-Methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol

Molecular Formula

C48H92O6

Molecular Weight

765.2 g/mol

IUPAC Name

2,3-bis(13-methyltetradecanoyloxy)propyl 13-methyltetradecanoate

InChI

InChI=1S/C48H92O6/c1-42(2)34-28-22-16-10-7-13-19-25-31-37-46(49)52-40-45(54-48(51)39-33-27-21-15-9-12-18-24-30-36-44(5)6)41-53-47(50)38-32-26-20-14-8-11-17-23-29-35-43(3)4/h42-45H,7-41H2,1-6H3

InChI Key

ATHJFCYJNFYRRF-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCC(C)C

Other CAS RN

75929-60-1

physical_description

Solid

synonyms

13-methyltetradecanoin tri-(13-methyltetradecanoyl)glycerol
13-MTDG

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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